2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine
Overview
Description
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an alanine moiety, which is an amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine typically involves the reaction of alanine with tetrahydro-2H-pyran-4-ylcarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring or the alanine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring or the alanine moiety.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The tetrahydropyran ring and alanine moiety play crucial roles in binding to the active sites of enzymes, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(tetrahydro-2H-pyran-4-yl)methylalanine
- 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)glycine
- 2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)valine
Uniqueness
2-Methyl-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-alanine is unique due to the specific combination of the tetrahydropyran ring and alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,9(13)14)11-8(12)7-3-5-15-6-4-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFQQOFIXUOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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